Oxazoline Oxazoline
Brand Name: Vulcanchem
CAS No.: 504-77-8
VCID: VC20766297
InChI: InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2
SMILES: C1COC=N1
Molecular Formula: C3H5NO
Molecular Weight: 71.08 g/mol

Oxazoline

CAS No.: 504-77-8

Cat. No.: VC20766297

Molecular Formula: C3H5NO

Molecular Weight: 71.08 g/mol

* For research use only. Not for human or veterinary use.

Oxazoline - 504-77-8

Specification

CAS No. 504-77-8
Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
IUPAC Name 4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2
Standard InChI Key IMSODMZESSGVBE-UHFFFAOYSA-N
SMILES C1COC=N1
Canonical SMILES C1COC=N1

Introduction

Chemical Structure and Properties

Physical Properties

Oxazoline exhibits specific physical characteristics that influence its behavior in chemical reactions and applications. The following table summarizes key physical properties of oxazoline:

PropertyValueReference
Molecular FormulaC₃H₅NO
Molecular Weight71.08 g/mol
Melting Point168-172°C
Boiling Point96°C
Density1.04 g/mL at 25°C
Refractive Indexn20/D 1.438
Flash Point48°C

These physical properties are essential considerations for laboratory handling, purification processes, and industrial applications of oxazoline.

Chemical Properties

The chemical reactivity of oxazoline is largely determined by the presence of the C=N bond and the oxygen atom within the ring. The lone pairs on both the nitrogen and oxygen atoms make oxazoline capable of acting as a Lewis base, enabling coordination with metal ions to form complexes . This property is particularly important in its application as a ligand in asymmetric catalysis.

Oxazolines can undergo ring-opening reactions under acidic conditions or in the presence of nucleophiles. The ring structure provides stability while still allowing for controlled reactivity at specific sites, making oxazolines valuable as protecting groups for carboxylic acids .

The chemical behavior of oxazoline derivatives can be significantly altered by modifying the substituents at various positions of the ring, allowing for fine-tuning of properties for specific applications.

Synthesis Methods

From Carboxylic Acids

The synthesis of 2-oxazoline rings is well-established in organic chemistry. The most common approach involves the cyclization of a 2-amino alcohol (often derived from the reduction of an amino acid) with a suitable functional group . The cyclization mechanism typically follows Baldwin's rules, which govern the favorability of ring-closing reactions.

One traditional synthetic route starts with the reaction of acyl chlorides with 2-amino alcohols. Thionyl chloride is frequently employed to generate the acid chloride in situ, with care taken to maintain anhydrous conditions to prevent ring opening by chloride ions if the imine becomes protonated . This reaction generally proceeds at room temperature.

Other Synthetic Routes

Several alternative methods for oxazoline synthesis have been developed:

One-step synthesis methods offer more efficient approaches to oxazoline preparation. As reported by researchers, the reaction between aldehydes and 1,2- or 1,3-hydroxyalkyl azides in the presence of Lewis acid or protic acid facilitates the one-step construction of oxazolines or dihydrooxazines, respectively . Among various Lewis acids investigated, boron trifluoride etherate (BF₃·OEt₂) proved most effective for promoting this cyclization .

The mechanism of this reaction involves initial hemiketal formation followed by elimination to generate an oxenium ion. This intermediate undergoes intramolecular attack by the azide group, followed by a 1,2-hydride shift coupled with nitrogen gas loss, and finally proton loss to yield the oxazoline product .

For library synthesis applications, appropriate scavenging conditions have been developed to facilitate the removal of excess hydroxyalkyl azide prior to final purification, making this approach suitable for parallel synthesis of oxazoline derivatives .

Applications

As Ligands in Asymmetric Catalysis

One of the most significant applications of oxazolines is their use as ligands in asymmetric catalysis. C₂-symmetric chiral bis(oxazoline) ligand-metal complexes have received considerable attention for their effectiveness in various catalytic processes . These complexes are typically prepared in situ by combining the corresponding metal salt with the bis(oxazoline) ligands before use as chiral catalysts .

The formation of monomeric or dimeric complexes depends on reaction conditions, metal ion reactivity, and ligand structure. These chiral bis(oxazoline)-metal complexes have demonstrated high efficiency in numerous asymmetric reactions, making them valuable tools in the synthesis of enantiomerically pure compounds .

In Polymer Chemistry

Oxazolines, particularly 2-substituted derivatives, serve as important monomers in polymer chemistry. Poly(2-oxazoline)s (POx) are synthesized via living cationic ring-opening polymerization (LCROP), resulting in polymers that structurally resemble polypeptides .

This polymerization method enables the creation of various architectures, including:

  • Linear copolymers

  • Star-shaped structures

  • Branched polymers

  • Bottle brush configurations

The versatility of poly(2-oxazoline)s stems from the ability to introduce different substituents on the oxazoline-based monomers, enabling tunability of properties such as functionality, stimuli responsiveness, and biocompatibility .

Biomedical Applications

Poly(2-oxazoline)s have gained significant attention in biomedical applications due to their biocompatibility and structural versatility. These polymers are being investigated as alternatives to polyethylene glycol (PEG), which is currently considered the "gold standard" in many biomedical applications .

In the field of polymer therapeutics, poly(2-oxazoline)s are ideally suited for designing various drug delivery systems:

  • Polymeric micelles for drug delivery

  • Poly(2-oxazoline)-drug conjugates

  • Poly(2-oxazoline)-protein conjugates

  • Polyplexes for gene delivery

A process known as "POxylation," analogous to PEGylation, involves the modification of proteins with poly(2-oxazoline)s. This technique was pioneered by Saegusa and has been applied to various proteins including horseradish peroxidase, superoxide dismutase (SOD1), albumin, trypsin, and granulocyte colony stimulating factor .

One notable advantage of amphiphilic poly(2-oxazoline)s over PEGylated proteins is their enhanced ability to facilitate transport across biological barriers. Studies have shown that superoxide dismutase modified with amphiphilic poly(2-oxazoline)s exhibited increased neuronal uptake in vitro and improved transport across the blood-brain barrier in vivo .

Other Applications

Beyond catalysis, polymer chemistry, and biomedicine, oxazolines find applications in several other areas:

  • As protecting groups for carboxylic acids in organic synthesis, allowing for selective transformations of other functional groups within complex molecules .

  • As intermediates in the synthesis of more complex heterocyclic systems, contributing to the development of pharmaceutically active compounds.

  • In material science, where poly(2-oxazoline)s contribute to the development of advanced materials with specific properties for specialized applications.

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